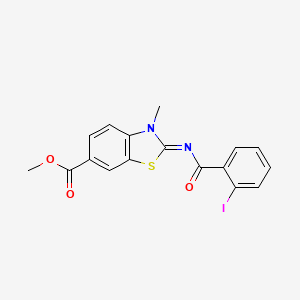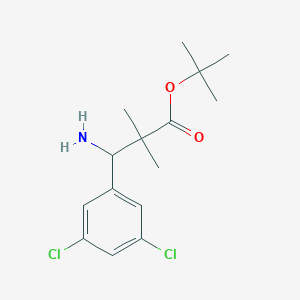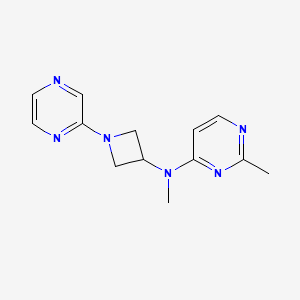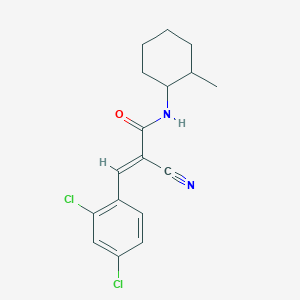![molecular formula C9H12N2O3 B2566836 3-[(Allyloxy)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1975118-84-3](/img/structure/B2566836.png)
3-[(Allyloxy)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Allyloxy)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as AMPA and belongs to the group of pyrazole carboxylic acid derivatives. The chemical structure of AMPA consists of a pyrazole ring, a carboxylic acid group, and an allyloxy methyl group. The purpose of
作用機序
The mechanism of action of AMPA involves the binding of the compound to the glutamate receptor. This binding causes a conformational change in the receptor, which allows ions to flow into the neuron. The influx of ions leads to depolarization of the neuron, which can trigger an action potential. This mechanism is important for the transmission of signals between neurons and for the formation of long-term potentiation, which is a process that is involved in learning and memory.
Biochemical and Physiological Effects:
AMPA has been shown to have a number of biochemical and physiological effects. In addition to its role in the activation of glutamate receptors, AMPA has been shown to modulate the activity of other ion channels, including voltage-gated calcium channels and potassium channels. This modulation can lead to changes in the excitability of neurons and can affect synaptic transmission. AMPA has also been shown to have neuroprotective effects, which may be due to its ability to increase synaptic transmission and enhance neuronal survival.
実験室実験の利点と制限
One of the main advantages of using AMPA in lab experiments is its specificity for glutamate receptors. This allows researchers to study the function of these receptors in isolation and to investigate the role of these receptors in various physiological processes. However, one of the limitations of using AMPA is its potential toxicity. High concentrations of AMPA can lead to excitotoxicity, which is a process that can cause neuronal death. Therefore, it is important for researchers to use appropriate concentrations of AMPA in their experiments.
将来の方向性
There are several future directions for research on AMPA. One area of research is the development of new AMPA receptor agonists that are more selective and less toxic than AMPA. Another area of research is the investigation of the role of AMPA receptors in various neurological disorders, including epilepsy, Alzheimer's disease, and Parkinson's disease. Finally, researchers may also investigate the potential therapeutic applications of AMPA in the treatment of these disorders.
Conclusion:
In conclusion, 3-[(Allyloxy)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid, or AMPA, is a chemical compound that has a wide range of applications in scientific research. Its ability to activate glutamate receptors makes it an important tool for studying the function of these receptors in the brain. However, its potential toxicity means that researchers must use appropriate concentrations of AMPA in their experiments. Future research on AMPA may lead to the development of new drugs for the treatment of neurological disorders.
合成法
The synthesis of AMPA involves the reaction of 4-bromopyrazole with allyl alcohol in the presence of a base such as potassium carbonate. The resulting product is then treated with methyl iodide and a base to form the final product, 3-[(Allyloxy)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid. The overall yield of this synthesis method is around 50%.
科学的研究の応用
AMPA has been used extensively in scientific research as a tool to study the function of glutamate receptors in the brain. Glutamate receptors are a type of ionotropic receptor that is involved in the transmission of signals between neurons. AMPA acts as an agonist for these receptors, which means that it can activate them and cause an influx of ions into the neuron. This activation leads to an increase in synaptic transmission, which is important for learning and memory processes.
特性
IUPAC Name |
1-methyl-3-(prop-2-enoxymethyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-3-4-14-6-8-7(9(12)13)5-11(2)10-8/h3,5H,1,4,6H2,2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJPBDSROXZCSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)COCC=C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-(prop-2-enoxymethyl)pyrazole-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide](/img/structure/B2566757.png)


![[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2566761.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/no-structure.png)


![N-(benzo[d][1,3]dioxol-5-yl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2566767.png)
![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(2-chlorophenyl)acetamide](/img/structure/B2566768.png)

![2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2566771.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2566773.png)
![3-[(4-Chlorophenyl)carbamoyl]-2-[(2-ethylhexyl)amino]propanoic acid](/img/structure/B2566774.png)